molecular formula C16H9Cl2NO2 B2675405 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid CAS No. 124930-93-4

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B2675405
CAS No.: 124930-93-4
M. Wt: 318.15
InChI Key: UUDOWKIFSYBWBD-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a quinoline-4-carboxylic acid derivative offered as a high-purity chemical reagent for research purposes. This compound is part of a class of molecules that have demonstrated significant potential in medicinal chemistry and drug discovery research. Compounds based on the 2-phenylquinoline-4-carboxylic acid scaffold are recognized as key intermediates and pharmacophores in the development of novel therapeutic agents . Researchers utilize this core structure in the design of potential TRPV1 antagonists, which are a target for pain management and analgesic research . Furthermore, the 2-phenylquinoline-4-carboxylic acid group has been introduced as a cap moiety in the design of potent and selective histone deacetylase (HDAC) inhibitors, showing promise in anticancer research . This structure has also been employed in the construction of molecular hybrids, particularly with known pharmacophores like ciprofloxacin, to create new agents with dual antimicrobial and anti-proliferative activities . As a versatile building block, this compound enables researchers to explore these and other innovative biological pathways. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

8-chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-10-6-4-9(5-7-10)14-8-12(16(20)21)11-2-1-3-13(18)15(11)19-14/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDOWKIFSYBWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 4-chloroaniline with 2-chlorobenzoyl chloride, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .

Scientific Research Applications

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is similar to that of other quinoline derivatives .

Comparison with Similar Compounds

Key Observations :

  • Halogenation Effects: The introduction of chlorine at the 8-position (target compound) increases molecular weight and lipophilicity compared to non-halogenated analogs like B3.
  • Synthetic Yields : The target compound and B3 share identical yields (29%), suggesting similar reactivity in their respective synthetic pathways . Brominated analogs (e.g., 4-Br-Ph) may require optimized conditions due to bromine’s lower electronegativity .

Table 2: Comparative Physicochemical and Functional Data

Compound Name Solubility Biological Activity (Reported/Proposed) Key Applications/Findings Source
8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid Limited data; likely polar aprotic solvents Not fully characterized Structural intermediate for drug discovery
8-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid Chloroform, methanol COX-2 inhibition (speculative) Anti-inflammatory research
2-(4-Chlorophenyl)benzo[h]quinoline-4-carboxylic acid (1g) Not reported Enhanced π-π stacking (structural analysis) Material science applications
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid esters DMSO, methanol Enzyme inhibition (e.g., P-selectin) Cardiovascular therapeutics (e.g., PSI-421)

Key Observations :

  • Solubility Trends : Methyl or methoxy substituents (e.g., 4-Me-Ph in ) improve solubility in organic solvents like DMSO compared to dihalogenated derivatives.
  • The target compound’s free carboxylic acid group may favor ionic interactions in biological systems.

Research Findings and Implications

  • Structural Insights: Spectroscopic analyses (¹H NMR, HRMS) confirm the stability of the quinoline core under synthetic conditions. Electron-withdrawing Cl substituents enhance electrophilicity, facilitating further functionalization (e.g., piperazine coupling in compounds C1–C7 ).
  • Biological Potential: While direct data on the target compound’s activity are sparse, structural analogs with similar substitution patterns exhibit COX-2 inhibition (e.g., ) and anticoagulant properties (e.g., ). The dichlorophenyl variant’s higher molecular weight and lipophilicity suggest utility in targeting hydrophobic enzyme pockets .
  • Synthetic Challenges: Low yields (e.g., 29% for the target compound) highlight the need for optimized catalysts or alternative routes, such as Pd-mediated cross-coupling (employed in for aminoquinoline derivatives).

Biological Activity

8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

The primary mechanism of action for this compound involves the inhibition of DNA synthesis. It achieves this by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. This mechanism is analogous to that of other quinoline derivatives, which are known for their antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its ability to inhibit essential enzymes involved in DNA replication makes it a promising candidate for treating bacterial infections.

Antiviral Potential

In addition to its antibacterial effects, this compound has shown potential as an antiviral agent . Studies suggest that it may interfere with viral replication processes, although specific viral targets and mechanisms remain to be fully elucidated.

Anticancer Activity

The compound has been investigated for its anticancer properties . Preliminary studies demonstrate its efficacy against several cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through mechanisms involving histone deacetylase (HDAC) inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acidSimilar structureModerate antimicrobial activityLacks the potency of the target compound
4-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acidSimilar structureAnticancer activityLess effective than 8-Chloro variant
8-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acidSimilar structure with bromine substitutionReduced biological activityShows lower selectivity in targeting biological molecules

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity.
  • Anticancer Activity : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines, with IC50 values significantly lower than those observed in untreated controls. The mechanism was linked to HDAC inhibition, which altered gene expression patterns associated with cancer progression .
  • Inhibition of Viral Replication : A recent study highlighted the compound's ability to inhibit replication of specific viruses in cell cultures, suggesting its potential as a therapeutic agent against viral infections.

Q & A

Q. What are the standard synthetic routes for 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves refluxing 2-phenylquinoline-4-carboxylic acid derivatives with chlorinated precursors (e.g., 4-chlorobenzaldehyde) in aqueous conditions using rare earth metals as catalysts. For example, catalytic systems involving lanthanides can enhance cyclization efficiency. Key variables include temperature (typically 80–100°C), reaction time (12–24 hours), and stoichiometric ratios of reactants. Yield optimization requires careful control of pH and catalyst loading .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

Methodological Answer:

  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., Cl at C8 and C2-aryl groups). For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.058 Å, b = 10.648 Å, c = 10.879 Å are typical for chlorinated quinolines .
  • NMR/FTIR : 1^1H NMR confirms aromatic proton environments (e.g., deshielded protons near Cl substituents), while FTIR identifies carboxylic acid C=O stretches (~1700 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Spill Management : Neutralize with dry sand or chemical absorbents; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can catalytic systems be optimized to improve selectivity in quinoline ring formation?

Methodological Answer:

  • Catalyst Screening : Test transition metals (e.g., Cu, Pd) vs. rare earths (e.g., Ce, La) for cyclization efficiency. Rare earths may reduce byproducts via Lewis acid activation of carbonyl groups.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. aqueous systems. Water under reflux minimizes side reactions but may limit solubility of chlorinated intermediates .

Q. What structure-activity relationships (SAR) justify its potential as a pharmacophore in drug discovery?

Methodological Answer:

  • Electron-Withdrawing Groups : The 4-carboxylic acid and 8-Cl substituents enhance hydrogen bonding and metabolic stability.
  • Analog Studies : Compare with 3,7-dichloroquinoline-8-carboxylic acid derivatives; the 2-(4-chlorophenyl) group may improve lipophilicity for membrane penetration .

Q. How can contradictory data on synthesis yields from similar quinoline derivatives be resolved?

Methodological Answer:

  • Systematic Variation : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients).
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., di-chlorinated byproducts) that reduce yield. Adjust stoichiometry of chlorinating agents to suppress overhalogenation .

Q. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H2_2O2_2) conditions. Monitor degradation via UPLC-PDA at 254 nm.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>250°C) to assess thermal stability .

Q. How do computational models predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to map electron density at C8-Cl. High electrophilicity here suggests susceptibility to SNAr reactions.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes with carboxyl-binding pockets) to prioritize synthetic modifications .

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